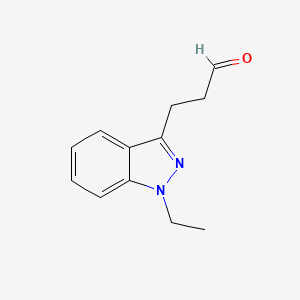

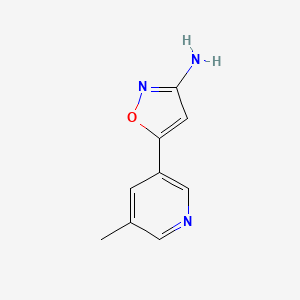

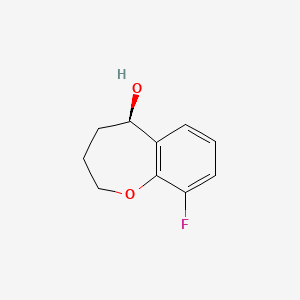

5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one

Overview

Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include the class of compounds it belongs to and its role or function.

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis

This involves the use of spectroscopic techniques like NMR, IR, Mass spectrometry, etc., to determine the structure of the compound.Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes studying the reactivity of the compound and predicting its behavior in different chemical reactions.Physical And Chemical Properties Analysis

This involves studying the physical properties like melting point, boiling point, solubility, etc., and chemical properties like acidity or basicity, reactivity, etc.Scientific Research Applications

Peptide Synthesis Enhancement

A study explored the use of 1-oxo-1-chlorophospholane as a novel reagent for in situ activation of Nα-protected amino acids for peptide bond-forming reactions, indicating potential applications in enhancing peptide synthesis methodologies (Ramage, Ashton, Hopton, & Parrott, 1984).

Multicomponent Synthesis

Research demonstrated a multicomponent synthesis method starting from simple and readily available inputs to create pyrrolo[3,4-b]pyridin-5-one, showcasing the versatility of compounds similar to 5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one in constructing complex molecules (Janvier, Sun, Bienaymé, & Zhu, 2002).

Fluorine-18 Labeling

A novel fluorine-18 prosthetic ligand was synthesized for potential use in labeling proteins and peptides for imaging, demonstrating the applicability of such compounds in medical diagnostics and research (Carberry, Lieberman, Ploessl, Choi, Haase, & Kung, 2011).

Plant Salt Tolerance

A study on transgenic canola incorporating a gene that biosynthesizes more 5-Aminolevulinic acid (5-ALA) highlighted its improved salt stress responses, suggesting the potential agricultural applications of related compounds in enhancing plant resilience to adverse conditions (Sun, Feng, Li, Zhang, & Wang, 2015).

Chiral Reductions

Research into chiral bridged macrocyclic 1,4-dihydropyridines for enantioselective reductions underscores the role of such compounds in synthesizing chiral molecules, which are crucial in pharmaceutical development (Talma, Jouin, de Vries, Troostwijk, Buning, Waninge, Visscher, & Kellogg, 1985).

Safety And Hazards

This involves studying the toxicity of the compound, its environmental impact, and precautions to be taken while handling it.

Future Directions

This involves predicting future applications of the compound based on its properties and current research trends.

Please note that these are general steps and the specific analysis may vary depending on the nature of the compound. If you have a specific compound in mind, please provide more details or the correct name of the compound. I’ll do my best to provide the information you’re looking for.

properties

IUPAC Name |

5-amino-1-(oxolan-2-ylmethyl)pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c11-8-3-4-10(13)12(6-8)7-9-2-1-5-14-9/h3-4,6,9H,1-2,5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYXCRGJLXRSGBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN2C=C(C=CC2=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Amino-1-(oxolan-2-ylmethyl)-1,2-dihydropyridin-2-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B1530107.png)